molecular formula C15H24N2O B1373356 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol CAS No. 1306607-03-3

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Cat. No. B1373356
CAS RN: 1306607-03-3
M. Wt: 248.36 g/mol
InChI Key: TUEBPPKDRLPUHL-UHFFFAOYSA-N
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Description

“2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial to their function. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in the synthesis of various medicinal compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives vary. For example, 1-Benzyl-4-piperidone has a refractive index of n20/D 1.541 (lit.), a boiling point of 134 °C/7 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmacological Research

This compound is a piperidine derivative, which is a core structure in many pharmacologically active molecules. It’s used in the synthesis of various drugs due to its ability to interact with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of complex molecules with potential therapeutic effects. It’s particularly valuable in creating spirocyclic and condensed piperidines, which are often explored for their anti-cancer and neuroprotective properties .

Organic Synthesis

“2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol” is utilized in organic synthesis, especially in one-pot reactions that are efficient and cost-effective. These methods are crucial for constructing piperidine rings, which are common in many organic compounds .

Materials Science

In the field of materials science, piperidine derivatives are investigated for their potential use in creating new materials with unique properties. This includes the development of organic compounds that can be used in electronic devices or as part of innovative materials with specific functions .

Biochemistry

Biochemists use this compound to study enzyme reactions and biological pathways. Its derivatives can mimic or inhibit natural substances, helping to understand biochemical processes or to develop new biochemical assays .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to identify or quantify other substances. Its derivatives may also serve as a reference compound in the development of new analytical methods .

Safety and Hazards

Piperidine derivatives can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBPPKDRLPUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195632
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

CAS RN

1306607-03-3
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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